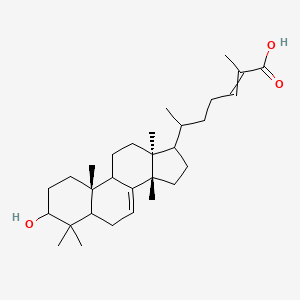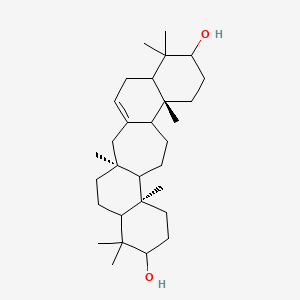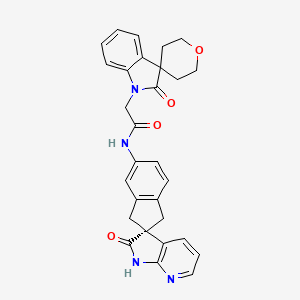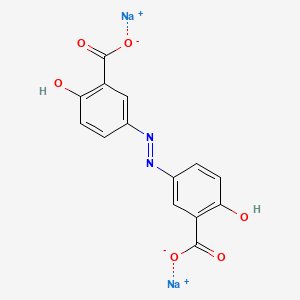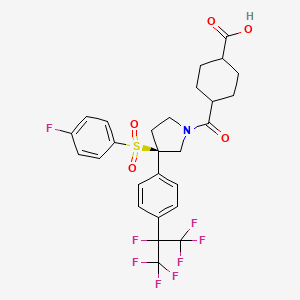
RORgammat Inverse agonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity compared to other organic compounds, making them useful as solvents and intermediates in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Ethers can be synthesized through several methods, including:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or acetone. For example[ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]
Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid like sulfuric acid. For example[ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]
Industrial Production Methods
Industrially, ethers are often produced through the acid-catalyzed dehydration of alcohols. This method is favored due to its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ether formation .
化学反応の分析
Types of Reactions
Ethers generally undergo the following types of reactions:
Cleavage by Strong Acids: Ethers can be cleaved by strong acids like hydroiodic acid or hydrobromic acid to form alkyl halides and alcohols. For example[ R-O-R’ + H-I \rightarrow R-I + R’-OH ]
Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive. For example[ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]
Common Reagents and Conditions
Hydroiodic Acid (HI): Used for the cleavage of ethers.
Oxygen (O2): Used for the oxidation of ethers to form peroxides.
Major Products Formed
Alkyl Halides and Alcohols: Formed from the cleavage of ethers by strong acids.
Peroxides: Formed from the oxidation of ethers.
科学的研究の応用
Ethers have a wide range of applications in scientific research, including:
Solvents: Due to their relatively low reactivity, ethers are commonly used as solvents in organic synthesis and extraction processes.
Anesthetics: Some ethers, such as diethyl ether, have been used as anesthetics in medical procedures.
Intermediates: Ethers serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethers depends on their specific application. For example, as solvents, ethers dissolve reactants and facilitate chemical reactions by providing a medium for the reactants to interact. As anesthetics, ethers interact with the central nervous system to induce a state of unconsciousness. The exact molecular targets and pathways involved in these processes can vary depending on the specific ether and its application .
類似化合物との比較
Ethers can be compared to other similar compounds such as alcohols and esters:
Alcohols (R-OH): Alcohols have a hydroxyl group (-OH) instead of an ether linkage (R-O-R’).
Esters (R-COO-R’): Esters have a carbonyl group (C=O) adjacent to the ether linkage.
List of Similar Compounds
- Alcohols (R-OH)
- Esters (R-COO-R’)
- Phenols (Ar-OH)
Ethers are unique in their relatively low reactivity and ability to act as solvents in various chemical reactions, making them indispensable in both laboratory and industrial settings.
特性
分子式 |
C27H25F8NO5S |
|---|---|
分子量 |
627.5 g/mol |
IUPAC名 |
4-[(3R)-3-(4-fluorophenyl)sulfonyl-3-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrrolidine-1-carbonyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C27H25F8NO5S/c28-20-9-11-21(12-10-20)42(40,41)24(13-14-36(15-24)22(37)16-1-3-17(4-2-16)23(38)39)18-5-7-19(8-6-18)25(29,26(30,31)32)27(33,34)35/h5-12,16-17H,1-4,13-15H2,(H,38,39)/t16?,17?,24-/m0/s1 |
InChIキー |
AVHWMAVUUHFRKE-DFSZNTFHSA-N |
異性体SMILES |
C1CC(CCC1C(=O)N2CC[C@](C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O |
正規SMILES |
C1CC(CCC1C(=O)N2CCC(C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


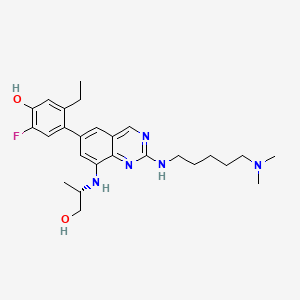


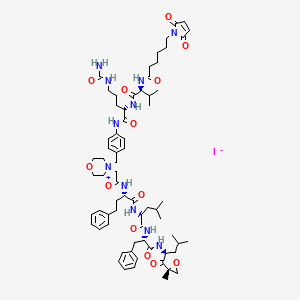

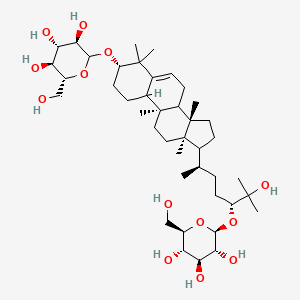
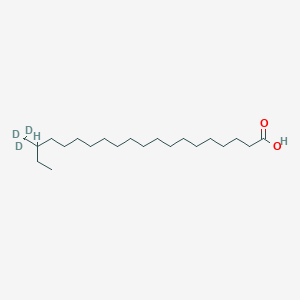
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

